(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-14-6-8-15(9-7-14)10-13-25(22,23)19-16-4-2-3-5-17(16)20-11-12-24-18(20)21/h2-10,13,19H,11-12H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPGVRFDKDNOF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2N3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the oxazolidinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the aromatic ring: The final step involves the coupling of the sulfonamide derivative with an aromatic aldehyde or ketone under conditions that promote the formation of the (E)-alkene configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkene group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced alkene derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Anticancer Applications
Research has indicated that (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide exhibits significant anticancer properties.
Case Studies
- In Vitro Studies : Various studies have demonstrated that this compound exhibits cytotoxic effects against multiple human cancer cell lines. For instance, a study reported significant apoptosis induction in breast cancer cell lines at micromolar concentrations.
- Comparative Efficacy : In comparative assays, this compound showed enhanced efficacy compared to standard chemotherapeutic agents such as doxorubicin in specific cancer types.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties, making it a candidate for addressing resistant bacterial strains.
Case Studies
- Resistance Studies : Research evaluating its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
- Broader Spectrum : Additional studies have indicated its activity against other Gram-positive and Gram-negative bacteria, suggesting potential for broad-spectrum applications.
Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
- Animal Models : In animal models of inflammatory diseases such as arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxazolidinone moiety may interact with cellular receptors, modulating their function. These interactions can lead to the modulation of biochemical pathways involved in inflammation, oxidative stress, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide can be contextualized against related (E)-N-aryl-2-arylethenesulfonamide analogues, as detailed below:
Table 1: Substituent Effects on Physical and Spectral Properties
Key Observations
Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., nitro in 6s) elevate melting points due to enhanced intermolecular dipole interactions and crystallinity. The oxazolidinone group in the target compound may similarly increase melting points via hydrogen bonding, though experimental data are needed.
Spectral Trends :
- The (E)-configured CH= protons consistently show coupling constants J ≈ 15–16 Hz across analogues, confirming trans-geometry .
- NH protons in sulfonamides appear as broad singlets (δ 9–10 in DMSO-d6) due to hydrogen bonding .
Biological Implications: The oxazolidinone moiety in the target compound is pharmacologically significant, as similar rings in linezolid inhibit bacterial protein synthesis.
Synthetic Flexibility :
Biological Activity
(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a sulfonamide functional group, which is known for its pharmacological properties, particularly in the field of medicinal chemistry. The unique structure of this compound suggests various avenues for biological evaluation, including antibacterial and anti-inflammatory activities.
Chemical Structure
The compound's structure can be described as follows:
- Sulfonamide Group : A functional group that is widely recognized for its antibacterial properties.
- Ethenesulfonamide Moiety : This contributes to the compound's overall reactivity and biological interactions.
- Oxazolidinone Ring : This cyclic structure is often associated with antibiotic activity.
Antibacterial Activity
The sulfonamide moiety is well-known for its antibacterial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis. For instance, sulfanilamide and its derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Bacterial Strains |
|---|---|---|
| Sulfanilamide | Antibacterial | Staphylococcus aureus, E. coli |
| 4-Aminobenzenesulfonamide | Diuretic | Pseudomonas aeruginosa |
| N-(4-Methylphenyl)sulfanilamide | Anti-inflammatory | Salmonella typhi |
Anti-inflammatory Potential
The presence of an aromatic ring in this compound may indicate potential anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Studies : Research on structurally similar sulfonamides has shown significant antibacterial activity against strains such as E. coli and MRSA. For example, a study demonstrated that certain sulfonamide derivatives exhibited growth inhibition rates exceeding 85% against these pathogens .
- Cytotoxicity Assessments : Related compounds have been evaluated for cytotoxic effects on cancer cell lines, indicating a potential for anticancer applications. The mechanisms often involve the inhibition of key cellular pathways that promote tumor growth .
- Molecular Docking Studies : Computational approaches such as molecular docking can predict how this compound interacts with biological macromolecules like proteins and enzymes. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.
Q & A
Basic: What synthetic methodologies are most effective for preparing (E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide?
The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:
- Sulfonamide formation : Reacting 2-(2-oxo-1,3-oxazolidin-3-yl)aniline with ethenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to avoid side reactions.
- Ethene linkage : A Heck coupling or Wittig reaction to introduce the (E)-configured ethene group. For example, palladium-catalyzed coupling of 4-methylstyrene derivatives with the sulfonamide intermediate in DMF at 80–100°C .
Optimization factors :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C (coupling) |
| Solvent | DMF or THF |
| Catalyst | Pd(OAc)₂ or Pd/C |
| Reaction Time | 12–24 hours |
Yield and purity are monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by NMR .
Basic: How is structural characterization of this compound validated?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For example, the oxazolidinone carbonyl appears at ~170 ppm in ¹³C NMR, while the sulfonamide protons resonate as a singlet at ~7.5–8.0 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₂O₄S: 370.09; observed: 370.08) .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the ethene group .
Advanced: What computational methods can predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the sulfonamide group shows high electron density, making it reactive toward electrophiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2). The oxazolidinone ring may form hydrogen bonds with active-site residues, while the sulfonamide group stabilizes binding via hydrophobic interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories using AMBER or GROMACS .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Variable Temperature NMR : Resolve broadening due to rotameric equilibria (e.g., sulfonamide NH rotation) by acquiring spectra at −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping peaks. For example, HSQC can differentiate oxazolidinone CH₂ groups from aromatic protons .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track sulfonamide NH coupling in NOESY experiments .
Basic: What biological assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition : Test against COX-2 or bacterial dihydropteroate synthase (IC₅₀ determination via UV-Vis at λ = 340 nm) .
- Antimicrobial Screening : Use microdilution assays (MIC values in µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
- Flow Chemistry : Continuous processing reduces side reactions (e.g., epimerization) and improves heat management .
- Microwave Assistance : Accelerates coupling steps (e.g., 30 minutes vs. 24 hours under conventional heating) .
- DoE (Design of Experiments) : Statistically optimize parameters (solvent ratio, catalyst loading) using software like MODDE .
Advanced: How to investigate degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed oxazolidinone or sulfonic acid derivatives) .
- Stability Indicating Methods : Develop HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) to separate degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
